molecular formula C15H22N2O3S B296162 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide

4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide

Cat. No. B296162
M. Wt: 310.4 g/mol
InChI Key: AKSSNNKLYQNTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide, also known as ADMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and medicine. ADMA is a small molecule inhibitor of protein arginine methyltransferase (PRMT) enzymes, which play a crucial role in the regulation of gene expression and cellular signaling pathways. In

Mechanism of Action

4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide acts as a competitive inhibitor of PRMT enzymes by binding to the active site of the enzyme and preventing the transfer of methyl groups to arginine residues on target proteins. This leads to a reduction in the methylation of target proteins and a subsequent alteration in their function and signaling pathways. The specific target proteins and pathways affected by 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide vary depending on the cell type and context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide are diverse and depend on the cell type and context. 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been shown to affect various cellular processes such as transcriptional regulation, protein synthesis, and cell proliferation. In addition, 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been shown to modulate various signaling pathways such as the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. The physiological effects of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide include suppression of tumor growth, neuroprotection, and cardioprotection.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide in lab experiments is its specificity for PRMT enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. In addition, 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been shown to have low toxicity and good solubility in aqueous solutions, making it suitable for in vitro and in vivo experiments. However, one of the limitations of using 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide is its relatively low potency compared to other PRMT inhibitors, which may require higher concentrations for effective inhibition. In addition, the off-target effects of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide on other cellular processes and signaling pathways should be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide. One area of research is the development of more potent and selective PRMT inhibitors based on the structure of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide. Another area of research is the identification of specific target proteins and pathways affected by 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide in different cell types and contexts. In addition, the use of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide as a therapeutic agent in cancer, neurodegenerative diseases, and cardiovascular diseases should be further explored in preclinical and clinical studies. Finally, the role of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide in other cellular processes and signaling pathways should be investigated to gain a more comprehensive understanding of its biological effects.

Synthesis Methods

The synthesis of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide involves the reaction of N,N-diethylbenzamide with allyl methyl sulfone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide as the final product. The purity and yield of 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and cardiovascular diseases. PRMT enzymes have been implicated in the development and progression of cancer, and inhibition of these enzymes by 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been shown to suppress tumor growth in various cancer models. 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in animal models of cardiovascular diseases.

properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N,N-diethyl-4-[methylsulfonyl(prop-2-enyl)amino]benzamide

InChI

InChI=1S/C15H22N2O3S/c1-5-12-17(21(4,19)20)14-10-8-13(9-11-14)15(18)16(6-2)7-3/h5,8-11H,1,6-7,12H2,2-4H3

InChI Key

AKSSNNKLYQNTIW-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C

Origin of Product

United States

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